molecular formula C21H17N5O6 B2906817 9-(2H-1,3-benzodioxol-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-34-2

9-(2H-1,3-benzodioxol-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2906817
CAS No.: 898447-34-2
M. Wt: 435.396
InChI Key: CWBPLKVBYMZKNS-UHFFFAOYSA-N
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Description

This purine-6-carboxamide derivative features a 1,3-benzodioxol-5-yl group at position 9 and a 3-ethoxy-2-hydroxyphenyl substituent at position 2 of the purine core.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6/c1-2-30-13-5-3-4-11(17(13)27)19-23-15(18(22)28)16-20(25-19)26(21(29)24-16)10-6-7-12-14(8-10)32-9-31-12/h3-8,27H,2,9H2,1H3,(H2,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBPLKVBYMZKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

Purine-6-carboxamide derivatives differ primarily in substituents at positions 2 and 9, which influence electronic properties, steric bulk, and solubility. Below is a comparative analysis based on molecular data from the evidence:

Table 1: Structural Comparison of Purine-6-Carboxamide Derivatives
Compound Name/ID R1 (Position 9) R2 (Position 2) Molecular Formula Molecular Weight Notable Features References
9-(2H-1,3-Benzodioxol-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 1,3-Benzodioxol-5-yl 3-Ethoxy-2-hydroxyphenyl C22H19N5O6 449.4 Hydroxyl group enhances solubility; benzodioxol increases lipophilicity
9-(1,3-Dioxaindan-5-yl)-2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 1,3-Dioxaindan-5-yl 3-Ethoxy-2-hydroxyphenyl C22H19N5O6 449.4 7-Methyl substitution may alter steric hindrance and metabolic stability
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-Ethoxyphenyl 4-Fluorophenyl C20H16FN5O3 393.37 Fluorine atom introduces electron-withdrawing effects; lower molecular weight
2-(3-Bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Methoxyphenyl 3-Bromophenyl C19H14BrN5O3 440.2 Bromine increases molecular weight and potential halogen bonding
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 4-Methylphenyl Methyl C19H17N5O2 355.4 (est.) Simplified structure; discontinued for commercial use
2-(2,4-Dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Methoxyphenyl 2,4-Dimethoxyphenyl C21H19N5O5 421.4 Multiple methoxy groups enhance electron-donating capacity

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Halogens like bromine () and fluorine () withdraw electrons, which may enhance metabolic stability and target affinity.

Hydrogen-Bonding Capacity :

  • The hydroxyl group in the main compound () and its analogs (e.g., 1,3-dioxaindan derivative) improves solubility and interaction with polar residues in biological targets.

Lipophilicity :

  • Benzodioxol and dioxaindan substituents () contribute to higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Q & A

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the purine core?

  • Methodology : X-ray diffraction at high resolution (≤1.0 Å) can distinguish between 7H and 9H tautomers. Electron density maps should show clear localization of protons at N7 or N9 .

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